

Theoretical Studies of 2-Bromo-5-methoxypyridine 1-oxide: A Technical Overview

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Compound of Interest

Compound Name: 2-Bromo-5-methoxypyridine 1-oxide

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Abstract

This technical guide aims to provide a comprehensive overview of the theoretical studies conducted on **2-Bromo-5-methoxypyridine 1-oxide**. A thorough search of the current scientific literature reveals a significant gap in dedicated computational and theoretical analyses for this specific molecule. While experimental data and applications of the parent compound, 2-Bromo-5-methoxypyridine, are documented, in-depth theoretical examinations of its N-oxide derivative are not presently available in published research. This document will summarize the available physicochemical data for **2-Bromo-5-methoxypyridine 1-oxide** and discuss the potential for future theoretical investigations by drawing parallels with computational studies on structurally related pyridine N-oxides.

Introduction

2-Bromo-5-methoxypyridine 1-oxide is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The introduction of an N-oxide functional group can significantly alter the electronic properties, reactivity, and pharmacokinetic profile of the parent pyridine ring. Theoretical studies, employing quantum chemical calculations and molecular modeling, are invaluable tools for understanding these modifications at a molecular level. Such studies can elucidate geometric parameters, electronic structure, vibrational frequencies, and reactivity indices, thereby guiding synthetic efforts and drug design.

However, a comprehensive literature search for dedicated theoretical studies on **2-Bromo-5-methoxypyridine 1-oxide** has yielded no specific results. The current body of scientific literature primarily focuses on the synthesis and utility of its precursor, 2-Bromo-5-methoxypyridine, and general studies on other pyridine derivatives.

Physicochemical Properties of 2-Bromo-5-methoxypyridine 1-oxide

While no dedicated theoretical studies are available, some basic physicochemical properties have been reported, likely from catalogue data or predictive models. These properties provide a starting point for any future computational analysis.

Property	Value	Source
Molecular Formula	C ₆ H ₆ BrNO ₂	[1]
Molecular Weight	204.02100 g/mol	[1]
Exact Mass	202.95800 Da	[1]
LogP	1.88620	[1]
PSA (Polar Surface Area)	34.69000 Å ²	[1]

These values can serve as a preliminary benchmark for future Density Functional Theory (DFT) or other quantum chemical calculations.

Proposed Avenues for Theoretical Investigation

Given the absence of direct theoretical studies, this section outlines a proposed computational workflow for the characterization of **2-Bromo-5-methoxypyridine 1-oxide**. This workflow is based on standard computational chemistry protocols applied to similar heterocyclic N-oxides.

Computational Methodology

A robust theoretical investigation would typically involve the following steps:

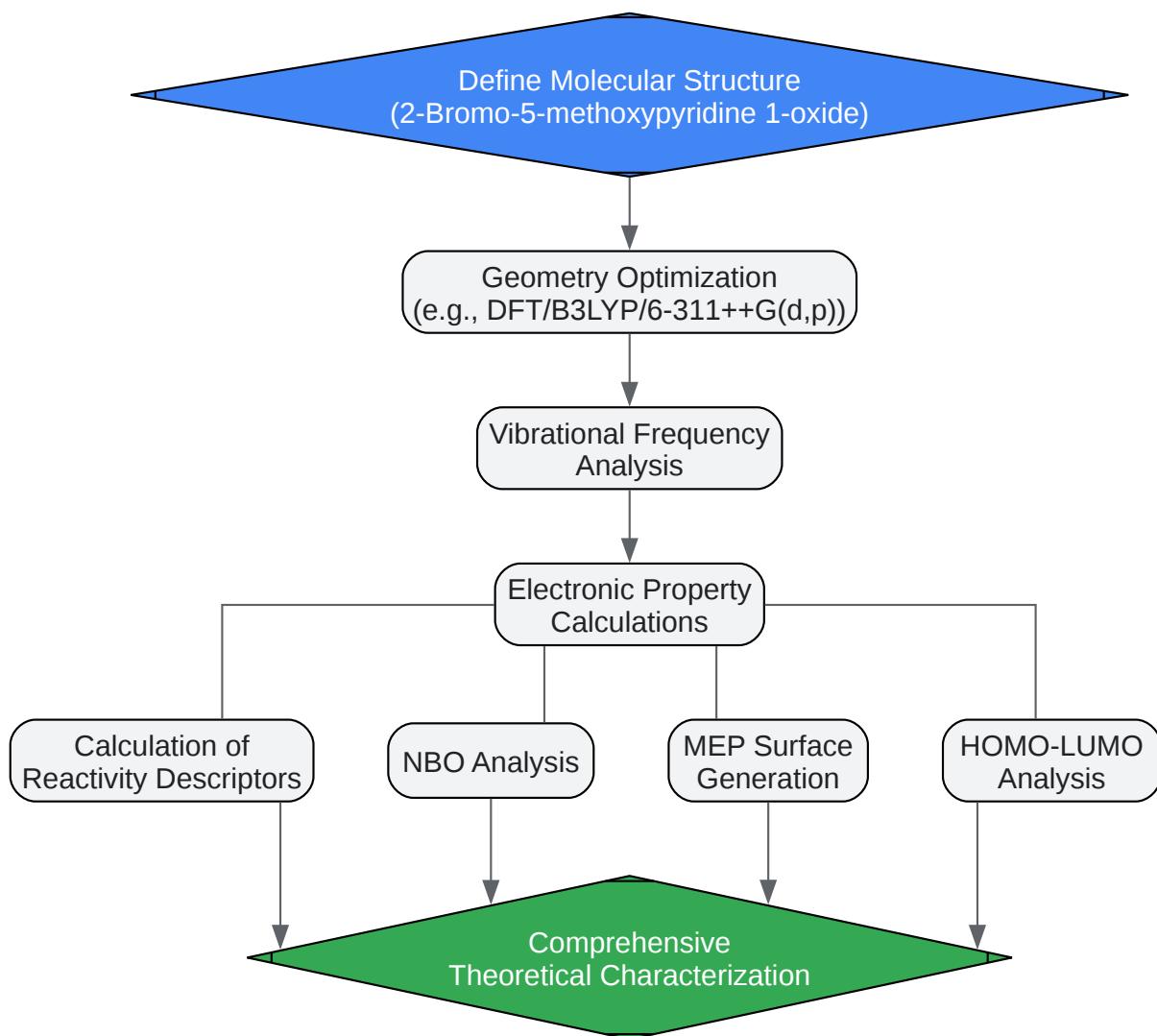
- Geometry Optimization: The 3D structure of the molecule would be optimized to find its lowest energy conformation. A common and reliable method for this is Density Functional

Theory (DFT) using a functional such as B3LYP and a basis set like 6-311++G(d,p).

- Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data if available.
- Electronic Structure Analysis: This involves the calculation of various electronic properties, including:
 - Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.
 - Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.
 - Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.
- Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to predict the molecule's overall reactivity.

Logical Workflow for Theoretical Analysis

The following diagram illustrates a logical workflow for a comprehensive theoretical study of **2-Bromo-5-methoxypyridine 1-oxide**.



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Caption: Proposed computational workflow for theoretical analysis.

Comparative Analysis with Related Molecules

While direct data is lacking for **2-Bromo-5-methoxypyridine 1-oxide**, studies on other substituted pyridine N-oxides can offer valuable insights. For instance, theoretical studies on 2,6-dimethyl-4-nitropyridine N-oxide have utilized DFT calculations to analyze its molecular

structure, vibrational spectra, and frontier molecular orbitals.^[2] Similarly, research on 5-Bromo-2-methylpyridine N-oxide has involved crystallographic studies complemented by computational analysis.^[3] These studies consistently employ DFT with functionals like B3LYP and basis sets such as 6-311G(d,p) to achieve good agreement between theoretical and experimental data.^[2]

A comparative theoretical study of 2-Bromo-5-methoxypyridine and its N-oxide would be particularly insightful. It would allow for a quantitative assessment of the N-oxidation on the geometry, electronic structure, and reactivity of the molecule.

Conclusion and Future Outlook

There is a clear and unmet need for theoretical studies on **2-Bromo-5-methoxypyridine 1-oxide**. The computational methodologies are well-established and have been successfully applied to a wide range of similar molecules. A dedicated theoretical investigation would provide a wealth of data on the structural and electronic properties of this compound, which would be of significant interest to researchers in synthetic chemistry, materials science, and drug discovery. Such a study would not only fill a gap in the current literature but also provide a foundational understanding for the rational design of new molecules based on this scaffold. Future work should focus on performing the proposed computational workflow and, where possible, corroborating the theoretical findings with experimental data.

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